molecular formula C10H16N4O3 B2406508 7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1182359-42-7

7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2406508
CAS No.: 1182359-42-7
M. Wt: 240.263
InChI Key: TXDSYNXVJCAKFO-UHFFFAOYSA-N
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Description

7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique triazolo-pyrazine core, which is known for its potential biological activities and applications in drug discovery .

Properties

IUPAC Name

tert-butyl 3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-10(2,3)17-9(16)13-4-5-14-7(6-13)11-12-8(14)15/h4-6H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDSYNXVJCAKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NNC2=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a Boc-protected piperazinone with a triazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to ensure high yields and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of commercially available and cost-effective reagents is also crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolo-pyrazine core .

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure that incorporates both triazole and pyrazine moieties. The presence of a tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it suitable for various chemical applications. Its synthesis typically involves multi-step reactions that can yield derivatives with significant biological activities.

Research indicates that derivatives of triazolo[4,3-a]pyrazine compounds exhibit notable biological activities. Specifically, 7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has been studied for its interactions with biological targets, including:

  • Antidiabetic Activity : The compound is structurally related to sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes management. Its derivatives are being explored for their potential to improve glucose homeostasis and lipid metabolism in diabetic patients .
  • Anticancer Properties : Compounds with similar structures have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased efficacy of chemotherapy agents .

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring : Initial reactions focus on constructing the triazole ring through cyclization reactions.
  • Introduction of the Boc Group : The Boc protecting group is added to enhance stability.
  • Final Modifications : Additional functional groups may be introduced to tailor the compound's properties for specific biological activities.

Case Studies

Several studies have documented the efficacy of derivatives of this compound:

  • Antidiabetic Research : A study demonstrated that modifications to the Boc group significantly enhanced the binding affinity of the compound to DPP-4 enzymes compared to traditional sitagliptin .
  • Cancer Treatment Approaches : Research on PARP inhibitors has indicated that certain derivatives can selectively inhibit growth in BRCA1-mutant cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡嗪盐酸盐

Uniqueness

7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific Boc-protected structure, which provides stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents .

Biological Activity

7-N-Boc-3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the triazole and pyrazine rings through cyclization reactions. Notably, derivatives like 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been explored for their role as intermediates in the production of DPP-4 inhibitors for diabetes treatment .

Antidiabetic Properties

One of the most notable biological activities of this compound is its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing Type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. The compound acts by modulating the incretin hormone levels which play a significant role in glucose metabolism .

Anticancer Activity

Research has indicated that related compounds in the triazole family exhibit cytotoxic effects against various cancer cell lines. For instance, studies on fused pyrrole derivatives have shown promising antiproliferative activity and modulation of apoptotic pathways . The mechanism often involves interaction with cellular signaling pathways that regulate cell growth and survival.

Antioxidant Effects

Antioxidant properties have also been attributed to triazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress within cells. This activity is essential for preventing cellular damage that can lead to chronic diseases including cancer and cardiovascular disorders .

Study on DPP-4 Inhibition

A study highlighted the efficacy of triazole derivatives in inhibiting DPP-4 activity in vitro. The synthesized compounds showed IC50 values comparable to established DPP-4 inhibitors like sitagliptin. This suggests that this compound could be a viable candidate for further development as an antidiabetic agent .

Cytotoxicity Evaluation

In another study focusing on antiproliferative effects against HepG2 and EACC cell lines, certain derivatives demonstrated significant cytotoxicity at concentrations ranging from 100 to 200 µg/mL. The results were corroborated by docking studies that indicated favorable binding interactions with target proteins involved in cancer progression .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
7-N-Boc-3-oxo-5,6,7,8-tetrahydro-triazoleDPP-4 Inhibition25
PyrrolopyridinesAnticancer30
Triazole DerivativesAntioxidant-

Q & A

Q. What are the common synthetic routes to 7-N-Boc-3-oxo-triazolopyrazine derivatives, and how can regioselectivity be controlled?

Methodological Answer: The most widely used synthesis begins with 2,3-dichloropyrazine , which undergoes hydrazine substitution to form 2-chloro-3-hydrazinopyrazine . Cyclization with Boc-protected carbonic acid derivatives (e.g., di-tert-butyl dicarbonate) yields the triazolopyrazine core. N-Alkylation at position 7 is achieved using alkyl halides or carbonyl reagents under basic conditions (e.g., K₂CO₃ in DMF). Regioselectivity is controlled by steric and electronic factors: Boc groups favor substitution at the less hindered nitrogen, while electron-withdrawing substituents on pyrazine direct cyclization .

Q. How is the purity of 7-N-Boc-3-oxo-triazolopyrazine quantified, and what analytical methods are recommended?

Methodological Answer:

  • Potentiometric Titration : Dissolve 0.250 g of the compound in anhydrous acetic acid and titrate with 0.1 M HClO₄. Accuracy: ±0.22% uncertainty .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70% acetonitrile/30% ammonium acetate buffer (pH 4.5). Impurities (e.g., hydrazine byproducts) are resolved at RRT 0.89 and 1.12 .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 293.1 (calculated for C₁₁H₁₆N₄O₃) .

Q. What antimicrobial screening protocols are used for triazolopyrazine derivatives?

Methodological Answer:

  • Gram-Negative Bacteria : Test against E. coli (ATCC 25922) and P. aeruginosa (ATCC 27853) using broth microdilution (MIC/MBC). Inoculum: 5 × 10⁵ CFU/mL in Mueller-Hinton broth. MIC range: 12.5–50 µg/mL .
  • Antifungal Activity : Screen against C. albicans (ATCC 90028) via disk diffusion (30 µg/disk). Zone of inhibition ≥15 mm indicates potency .

Advanced Research Questions

Q. How do structural modifications at position 3 impact pharmacological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance P2X7 receptor antagonism (e.g., IC₅₀ = 9 nM for human P2X7) by increasing binding affinity to ATP pockets .
  • Thioxo Substituents : Improve antimicrobial activity (MIC = 12.5 µg/mL) via thiol-mediated disruption of bacterial membranes .
  • Pyrazine Rings : Enable dual c-Met/VEGFR-2 inhibition (IC₅₀ < 50 nM) by mimicking ATP’s adenine moiety .

Q. Table 1: SAR of Position 3 Modifications

SubstituentTarget ActivityIC₅₀/MICReference
CF₃P2X7 Antagonism9 nM
ThioxoAntimicrobial12.5 µg/mL
Cyclopropylc-Met Inhibition28 nM

Q. What strategies mitigate nitroso impurity formation during synthesis?

Methodological Answer:

  • Reaction Monitoring : Use HPLC-PDA to detect 7-nitroso derivatives (RRT 1.05) during Boc deprotection. Limit: ≤0.1 ppm .
  • Acid Scavengers : Add L-ascorbic acid (1 eq.) to HCl/EtOH reaction mixtures to reduce nitrosation .
  • Storage Conditions : Store intermediates at -20°C under nitrogen to prevent oxidation .

Q. How is in vivo target engagement evaluated for triazolopyrazine-based P2X7 antagonists?

Methodological Answer:

  • Receptor Occupancy Assay : Administer compound orally (10 mg/kg in rats). Sacrifice at t = 6 h, section brain tissue, and quantify binding via ex vivo autoradiography with [³H]A-804597. Target engagement >80% indicates BBB permeability .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂ = 4.2 h) and brain-to-plasma ratio (Kp = 0.8) using LC-MS/MS .

Data Contradictions & Resolution

  • Synthesis Routes : reports cyclization with ortho-esters, while uses electrochemical-photochemical methods. The latter achieves higher yields (78% vs. 61%) but requires specialized equipment .
  • Antimicrobial Activity : Thioxo derivatives in show potency against gram-negative bacteria, but notes oxidation instability. Resolution: Use antioxidant stabilizers (e.g., BHT) in formulations .

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